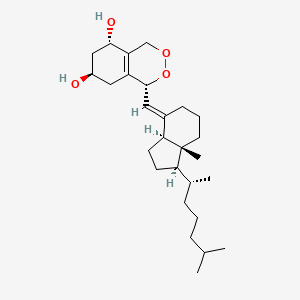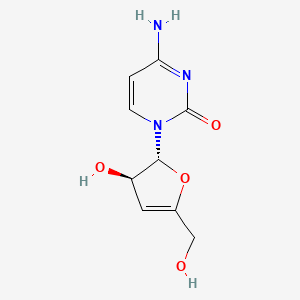
kealiinine A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
kealiinine A is a natural product found in Leucetta chagosensis with data available.
Aplicaciones Científicas De Investigación
Antifungal and Antiviral Properties
Kealiinine A, an imidazole alkaloid identified in the sponge Leucetta chagosensis, has demonstrated significant biological activities. One study found that kealiinine A exhibited notable activity in the brine shrimp assay, suggesting its potential as a bioactive compound (Hassan et al., 2004). Further research on derivatives of kealiinine A, particularly kealiinine B, revealed promising antiviral and antiphytopathogenic fungus activities. These findings highlight the potential of kealiinine A derivatives as new lead compounds for developing novel antiviral agents and fungicides (Li et al., 2018).
Synthesis and Structural Studies
The synthesis of kealiinines A-C has been achieved through various chemical processes, contributing to the understanding of their structural properties and potential applications. A study by Das et al. (2012) accomplished the total synthesis of kealiinines A-C using a Friedel-Crafts-dehydration sequence, which provides a foundation for further exploration of these compounds in scientific research (Das et al., 2012). Additionally, methods like palladium-catalyzed C-H functionalizations have been developed for synthesizing kealiinine C and its analogues, offering efficient routes for producing these alkaloids and facilitating further studies (Saha et al., 2018).
Propiedades
Nombre del producto |
kealiinine A |
|---|---|
Fórmula molecular |
C20H19N3O3 |
Peso molecular |
349.4 g/mol |
Nombre IUPAC |
2-amino-6-methoxy-9-(4-methoxyphenyl)-3-methylbenzo[f]benzimidazol-7-ol |
InChI |
InChI=1S/C20H19N3O3/c1-23-15-8-12-9-17(26-3)16(24)10-14(12)18(19(15)22-20(23)21)11-4-6-13(25-2)7-5-11/h4-10,24H,1-3H3,(H2,21,22) |
Clave InChI |
LWHVSHIPEZJGGL-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C(=C3C=C(C(=CC3=C2)OC)O)C4=CC=C(C=C4)OC)N=C1N |
Sinónimos |
kealiinine A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[[4-(4-Bromophenyl)phenyl]sulfonylamino]-3-methylbutanoic acid](/img/structure/B1242538.png)

![(4-{2-[(4-Carbamimidoyl-benzoyl)-methyl-amino]-acetyl}-2-carboxymethoxy-phenoxy)-acetic acid](/img/structure/B1242541.png)

![(2S,3R)-N-hydroxy-2-methyl-N'-[(1S)-2-(methylamino)-2-oxo-1-phenylethyl]-3-(2-methylpropyl)butanediamide](/img/structure/B1242544.png)
![N-hydroxy-3-[5-oxo-1-(3-phenylpropyl)-2H-pyrrol-4-yl]propanamide](/img/structure/B1242545.png)
![Hexadecanamide, N-[(4-hydroxy-3-methoxyphenyl)methyl]-](/img/structure/B1242546.png)




![5-chloro-N-(diaminomethylidene)-9-oxo-1-azatricyclo[6.5.1.04,14]tetradeca-2,4,6,8(14)-tetraene-2-carboxamide](/img/structure/B1242558.png)
![[(4aS,9aS)-2,4a,9-trimethyl-4,9a-dihydro-3H-oxazino[6,5-b]indol-6-yl] N-(2-ethylphenyl)carbamate;hydrochloride](/img/structure/B1242560.png)
